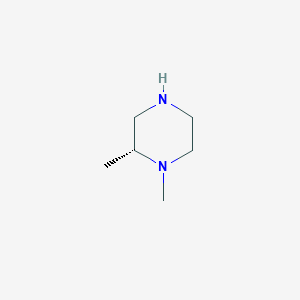

(2R)-1,2-dimethylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Enantiopure (2R)-1,2-dimethylpiperazine

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including blockbuster drugs.[1] While simple N,N'-disubstituted piperazines are common, the introduction of stereocenters on the carbon framework dramatically expands the accessible three-dimensional chemical space, offering refined control over pharmacological and pharmacokinetic properties. Enantiopure (2R)-1,2-dimethylpiperazine is a valuable chiral building block, providing a structurally defined motif for the development of novel therapeutics. Its synthesis, however, presents a significant challenge: the precise and predictable control of stereochemistry at the C2 position while managing the reactivity of the two distinct nitrogen atoms.

This guide provides a comprehensive overview of robust and scalable synthetic strategies to access enantiopure this compound. We will delve into the mechanistic rationale behind different approaches, present detailed experimental protocols, and offer a comparative analysis to aid researchers and drug development professionals in selecting the optimal pathway for their specific needs.

Strategic Overview: Retrosynthetic Analysis and Core Challenges

The primary challenge in synthesizing this compound lies in establishing the stereogenic center at C2 with high enantiopurity. A secondary challenge is the selective methylation of the N1 nitrogen without affecting the N4 position, which is often addressed through orthogonal protecting group strategies.

A general retrosynthetic analysis reveals several key bond disconnections and strategic approaches:

Caption: Retrosynthetic analysis of this compound.

The most prevalent and successful strategies can be categorized as follows:

-

Chiral Pool Synthesis: Leveraging the inherent chirality of readily available starting materials, such as α-amino acids.[2][3]

-

Asymmetric Catalysis: Employing a chiral catalyst to convert a prochiral substrate into the desired enantiomer with high selectivity.[4][5]

-

Diastereoselective Approaches: Using a chiral auxiliary to direct a transformation, creating diastereomers that can be separated, followed by removal of the auxiliary.[6][7]

This guide will focus on the first two strategies as they represent the most modern and efficient pathways.

Pathway I: Chiral Pool Synthesis from D-Alanine

This is arguably the most direct and widely adopted method. It utilizes D-alanine as the starting material, which already contains the required (R)-configured stereocenter. The core of this strategy involves building the piperazine ring around this chiral fragment.

Causality and Rationale: The choice of D-alanine is critical as its α-carbon directly becomes the C2 stereocenter of the target molecule. The synthesis then becomes a sequence of transformations to construct the heterocyclic ring. A key and highly effective transformation for ring closure is the aza-Michael addition of a chiral diamine to an activated vinyl species.[2][8]

General Workflow:

Caption: Workflow for synthesis from D-Alanine.

Detailed Experimental Protocol: Synthesis via Aza-Michael Addition

This protocol is a representative synthesis based on established literature methods.[2][8]

Step 1: Preparation of N-Boc-(R)-2-aminopropan-1-ol from D-Alanine

-

Amine Protection: Suspend D-alanine (1.0 eq) in a 1:1 mixture of dioxane and water. Cool to 0 °C. Add sodium hydroxide (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Allow the mixture to warm to room temperature and stir for 12 hours. Acidify the reaction to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-D-alanine.

-

Carboxylic Acid Reduction: Dissolve the N-Boc-D-alanine (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere (N₂). Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq). Stir the resulting white slurry for 30 minutes. Filter the mixture to remove the salt byproduct. To the filtrate, add a solution of sodium borohydride (NaBH₄, 1.5 eq) in water and stir for 4 hours. Quench the reaction carefully with 1M HCl, and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to afford N-Boc-(R)-2-aminopropan-1-ol.

Step 2: Synthesis of the Diamine Precursor

-

Hydroxyl Activation: Dissolve N-Boc-(R)-2-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq). Stir at room temperature overnight. Wash the reaction mixture with water, 1M HCl, and saturated NaHCO₃ solution. Dry and concentrate to yield the tosylated intermediate.

-

Azide Displacement & Reduction: Dissolve the tosylate in DMF and add sodium azide (NaN₃, 3.0 eq). Heat the mixture to 80 °C for 12 hours. After cooling, dilute with water and extract with ethyl acetate. Concentrate the organic phase. The crude azide is then dissolved in methanol, and Palladium on carbon (10% Pd/C, 0.1 eq) is added. The flask is evacuated and backfilled with hydrogen gas (H₂). Stir under a hydrogen atmosphere for 16 hours. Filter the reaction through Celite and concentrate the filtrate to yield the key intermediate, tert-butyl (R)-(1,2-diaminopropan-2-yl)carbamate.

Step 3: Cyclization and Final Methylations

-

Aza-Michael Ring Closure: To a solution of the diamine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethyl-diphenylsulfonium triflate (1.1 eq). Reflux the mixture for 6 hours. This generates a vinyl sulfonium salt in situ, which undergoes an intramolecular aza-Michael addition to form the piperazine ring.[2] After cooling, filter the mixture and concentrate. Purify by column chromatography to yield (R)-1-Boc-2-methylpiperazine.

-

N4-Methylation: Dissolve (R)-1-Boc-2-methylpiperazine (1.0 eq) in methanol. Add aqueous formaldehyde (37%, 1.5 eq) and acetic acid (0.1 eq). Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 12 hours. Quench with saturated NaHCO₃ solution and extract with DCM. Dry and concentrate to give (R)-1-Boc-4-methyl-2-methylpiperazine.

-

Final Deprotection: Dissolve the protected piperazine in DCM and add trifluoroacetic acid (TFA, 10 eq). Stir at room temperature for 2 hours. Concentrate the solution under reduced pressure. Dissolve the residue in water, basify with 2M NaOH, and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and carefully concentrate to yield the final product, This compound .

| Step | Transformation | Typical Yield | Enantiomeric Excess (ee) |

| 1 | D-Alanine → N-Boc-(R)-alaninol | 85-95% (2 steps) | >99% |

| 2 | Alaninol → Diamine Precursor | 70-80% (2 steps) | >99% |

| 3 | Cyclization & Methylations | 50-65% (3 steps) | >99% (No racemization) |

Pathway II: Asymmetric Hydrogenation of Pyrazines

This approach represents a more modern and highly efficient strategy, relying on transition-metal catalysis to set the stereocenter. The synthesis begins with a simple, achiral pyrazine derivative, which is then hydrogenated using a chiral catalyst to produce the desired enantiomer.

Causality and Rationale: The key to this method is the formation of a transient chiral complex between the pyrazine substrate and a metal center bearing a chiral ligand. The ligand's stereochemistry dictates the facial selectivity of hydrogen addition to the C=N double bond, leading to a preponderance of one enantiomer. Iridium complexes with chiral phosphine ligands like (S,S)-f-Binaphane have proven highly effective.[5] Activation of the pyrazine ring, often by N-alkylation to form a pyrazinium salt, is crucial for achieving high reactivity and enantioselectivity.[5]

General Workflow:

Caption: Workflow for Asymmetric Hydrogenation.

Protocol Outline: Ir-Catalyzed Asymmetric Hydrogenation

This protocol is based on the highly efficient methods developed for chiral piperazine synthesis.[5]

Step 1: Preparation and Activation of 2-Methylpyrazine

-

Commercially available 2-methylpyrazine (1.0 eq) is dissolved in a suitable solvent like THF.

-

An activating agent, such as benzyl bromide (BnBr, 1.1 eq), is added, and the mixture is stirred at room temperature for 24 hours to precipitate the corresponding pyrazinium salt. The salt is filtered, washed with ether, and dried.

Step 2: Asymmetric Hydrogenation

-

In an autoclave, the pyrazinium salt (1.0 eq) and the chiral catalyst, typically generated in situ from [Ir(COD)Cl]₂ and a chiral ligand like (S,S)-f-Binaphane (0.5-2 mol%), are combined in a degassed solvent (e.g., THF).

-

The vessel is purged and pressurized with hydrogen gas (H₂).

-

The reaction is stirred at a specific temperature and pressure until completion (monitored by HPLC or TLC).

Step 3: N-Methylation and Deprotection

-

The resulting (R)-2-methylpiperazine derivative (which may still have the activating group, e.g., benzyl, on one nitrogen) is worked up and purified.

-

If a benzyl group was used for activation, it can be removed via hydrogenolysis (Pd/C, H₂).

-

The free (R)-2-methylpiperazine is then N-methylated, often after protecting the other nitrogen to ensure regioselectivity, using a method similar to that described in Pathway I (e.g., reductive amination).

-

Final deprotection yields the target molecule.

| Parameter | Typical Value | Reference |

| Catalyst | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | [5] |

| Substrate | 2-Methylpyrazinium Salt | [5] |

| H₂ Pressure | 600 - 1000 psi | [4][5] |

| Temperature | 30 - 60 °C | [5] |

| Yield | 85 - 95% | [5] |

| Enantiomeric Excess (ee) | 90 - 96% | [5] |

Conclusion and Future Outlook

The synthesis of enantiopure this compound can be approached through several effective strategies. The chiral pool approach starting from D-alanine offers a reliable, albeit multi-step, route that guarantees absolute stereochemical fidelity. It is an excellent choice when scalability and cost of starting materials are primary concerns. In contrast, the asymmetric hydrogenation of pyrazines represents a more elegant and atom-economical method. While it requires specialized catalysts and high-pressure equipment, it provides rapid access to the chiral piperazine core with excellent enantioselectivity and is well-suited for modern drug discovery efforts.

The choice between these pathways depends on the specific resources, scale, and expertise available. As the field advances, direct C-H functionalization methods may offer even more concise routes to substituted piperazines, further expanding the synthetic chemist's toolbox for accessing these critical pharmacophores.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(2R)-1,2-dimethylpiperazine molecular weight and formula

An In-depth Technical Guide to (2R)-1,2-Dimethylpiperazine for Researchers and Drug Development Professionals

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, allowing for the modulation of a molecule's potency, selectivity, and pharmacokinetic profile.[1] Furthermore, the piperazine ring often imparts favorable properties such as increased hydrophilicity and metabolic stability.[2]

Within this important class of heterocycles, chiral substituted piperazines have garnered significant attention. The introduction of stereocenters, as seen in this compound, allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors. This guide provides a comprehensive technical overview of this compound, focusing on its core attributes, stereoselective synthesis, and applications for professionals in drug discovery and development.

Part 1: Core Molecular Attributes

This compound is a chiral diamine whose specific stereoconfiguration is crucial for its function as a synthetic building block. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄N₂ | [3][4][5] |

| Molecular Weight | 114.19 g/mol | [3][4][6] |

| Monoisotopic Mass | 114.115698455 Da | [4][7] |

| CAS Number | 623586-02-7 | [7] |

| Appearance | Brown oily product (as described in synthesis) | [8] |

| Topological Polar Surface Area (TPSA) | 15.3 Ų | [4][7] |

| Hydrogen Bond Acceptor Count | 2 | [4][7] |

| Hydrogen Bond Donor Count | 1 | [9] |

digraph "(2R)-1,2-dimethylpiperazine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label="this compound Chemical Structure", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; N4 [label="N"]; C2 [label="C"]; C3 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_Me_N1 [label="CH₃"]; C_Me_C2 [label="CH₃"]; H_C2 [label="H", fontcolor="#5F6368"];

// Invisible nodes for positioning inv1 [shape=point, width=0.01, height=0.01]; inv2 [shape=point, width=0.01, height=0.01];

// Edges to form the piperazine ring and substituents N1 -> C2; C2 -> C3; C3 -> N4; N4 -> C5; C5 -> C6; C6 -> N1; N1 -> C_Me_N1; C2 -> inv1 [dir=none, style=dashed, color="#5F6368"]; inv1 -> H_C2 [dir=none, style=dashed, color="#5F6368"]; C2 -> inv2 [dir=none, style=solid, penwidth=2]; inv2 -> C_Me_C2 [dir=none, style=solid, penwidth=2];

// Positioning with ranks {rank=same; C6; C5;} {rank=same; N1; N4;} {rank=same; C2; C3;} {rank=same; C_Me_N1; C_Me_C2; H_C2;} }

Caption: 2D structure of this compound with stereochemistry.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure piperazine derivatives is a critical task in medicinal chemistry. The biological activity of a final compound often depends on the precise stereochemistry of its intermediates. Several strategies exist for preparing chiral methylated piperazines, including diastereoselective alkylations and intramolecular Mitsunobu reactions.[10]

A documented method for synthesizing this compound involves the reductive amination of a chiral precursor, followed by deprotection.[8] This approach provides excellent control over the desired stereochemistry.

Experimental Protocol: Synthesis of this compound[9]

This protocol outlines a two-stage process starting from (R)-tert-butyl 3-methylpiperazine-1-carboxylate.

Stage 1: Reductive Amination

-

Rationale: This step introduces the N1-methyl group. Formaldehyde serves as the carbon source, which forms an intermediate iminium ion. Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing unwanted side reactions. Zinc chloride acts as a Lewis acid to facilitate iminium ion formation.

-

Procedure: a. Dissolve 500 mg of (R)-tert-butyl 3-methylpiperazine-1-carboxylate and 400 µL of formaldehyde (37% solution) in 5 mL of chloroform. b. In a separate vessel, prepare a solution of 151 mg of sodium cyanoborohydride and 163 mg of zinc chloride in 8 mL of methanol. c. Add the methanol solution to the chloroform solution and stir the reaction mixture overnight at room temperature. d. Upon completion, dilute the mixture with 100 mL of chloroform and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove water-soluble byproducts. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Stage 2: Boc Deprotection

-

Rationale: The tert-butyloxycarbonyl (Boc) group is a standard protecting group for amines. It is stable under the reductive amination conditions but can be readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc group, yielding the free amine as a trifluoroacetate salt.

-

Procedure: a. Dissolve the residue from Stage 1 in 4 mL of chloroform. b. Add 4 mL of trifluoroacetic acid and stir at room temperature for 1.5 hours. c. Concentrate the reaction solution under reduced pressure to remove TFA and solvent. d. Dissolve the resulting residue in methanol and pass it through a weak anion-exchange resin to remove the trifluoroacetate counter-ion and isolate the free base. e. Distill off the solvent under reduced pressure to obtain this compound as a brown oily product.

Caption: Synthetic workflow for this compound.

Part 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral building block for synthesizing complex, biologically active molecules. The piperazine core is a privileged structure in drug design, and the specific stereochemistry of this derivative enables the creation of potent and selective ligands for various biological targets.

| Application Area | Description | Source(s) |

| Opioid Receptor Ligands | Serves as a key intermediate in the synthesis of selective δ-opioid receptor ligands, which are investigated as potential analgesics with fewer side effects than traditional opioids. | [11] |

| Central Nervous System (CNS) Agents | Dimethylpiperazine scaffolds are integral to drugs targeting CNS disorders, including anti-anxiety and antidepressant medications. | [12][13] |

| General Drug Discovery | The piperazine moiety is widely used to improve the metabolic stability and aqueous solubility of drug candidates, making it a valuable component in hit-to-lead optimization. | [2][14] |

| Antiviral & Antifungal Agents | The dimethylpiperazine structure is employed in the development of novel antiviral and antifungal compounds. | [14] |

| Agrochemicals & Polymers | Beyond pharmaceuticals, dimethylpiperazines are used in formulating pesticides and herbicides and in the production of specialty polymers. | [12] |

The incorporation of the 1,2-dimethylpiperazine moiety can significantly influence a compound's pharmacokinetic properties. The methyl groups can sterically shield adjacent positions from metabolic enzymes, potentially increasing the drug's half-life. Concurrently, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic component in the design and synthesis of next-generation therapeutics. Its defined stereochemistry, coupled with the favorable properties of the piperazine scaffold, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthesis is essential for researchers aiming to develop novel, effective, and safe medicines. The continued exploration of this and other chiral building blocks will undoubtedly fuel further innovation in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. (S)-1,2-Dimethylpiperazine | C6H14N2 | CID 28305740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. (R)-1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. 2,2-Dimethylpiperazine [myskinrecipes.com]

A Technical Guide to the Spectroscopic Characterization of (2R)-1,2-dimethylpiperazine

Introduction

(2R)-1,2-dimethylpiperazine is a chiral substituted diamine with significant applications in medicinal chemistry and as a building block in asymmetric synthesis. As with any chiral molecule destined for pharmaceutical or high-technology applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2-dimethylpiperazine is complicated by the molecule's dynamic nature, including ring inversion and the potential for cis/trans isomerism relative to the two methyl groups.[1][3] In an achiral solvent like CDCl₃, the two enantiomers are indistinguishable. The piperazine ring protons are diastereotopic, leading to a complex, non-first-order splitting pattern in the 2.0-3.5 ppm region.

Causality of Signal Dispersion: The protons on the piperazine ring (positions 3, 5, and 6) and the methine proton (position 2) are in distinct chemical environments. Their shifts are influenced by the electronegativity of the adjacent nitrogen atoms and their spatial relationship to the methyl groups. The N-methyl protons are expected to appear as a singlet, while the C-methyl protons will be a doublet due to coupling with the adjacent methine proton. The N-H proton is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| NH | ~1.5 - 2.5 | broad singlet | - | 1H |

| CH ₃-C2 | ~1.0 - 1.2 | doublet | ~6-7 | 3H |

| NCH ₃ | ~2.2 - 2.4 | singlet | - | 3H |

| Ring CH (C2) | ~2.4 - 2.6 | multiplet | - | 1H |

| Ring CH₂ (C3, C5, C6) | ~2.0 - 3.2 | complex multiplets | - | 6H |

Note: These are estimated values based on data for similar structures like 2-methylpiperazine and other substituted piperazines. Actual values can vary.[1][4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, six distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃-C2 | ~15 - 20 |

| N-C H₃ | ~45 - 50 |

| Ring C H₂ | ~45 - 55 (multiple signals expected) |

| Ring C H (C2) | ~55 - 60 |

Note: The exact chemical shifts of the ring carbons are sensitive to the conformation of the piperazine ring.[2][5]

Experimental Protocol: NMR Spectrum Acquisition

This protocol outlines a standard procedure for acquiring high-quality NMR data for a liquid amine sample.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is free of particulate matter.

-

Solvent Choice: CDCl₃ is a common choice for its good dissolving power and minimal signal overlap with the analyte. Other solvents like DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue, but will result in different chemical shifts.[6]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent as a reference. Aim for a narrow and symmetrical lock signal.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform a baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow Diagram: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key features will be absorptions corresponding to N-H, C-H, and C-N bonds.

Predicted IR Spectral Data

The spectrum is expected to be dominated by stretching and bending vibrations of the amine and alkyl groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (N-H) | Medium-Weak, Broad |

| 2950 - 2990 | C-H Stretch | Methyl (sp³ C-H) | Strong |

| 2850 - 2930 | C-H Stretch | Methylene (sp³ C-H) | Strong |

| 1440 - 1470 | C-H Bend | Methylene/Methyl Scissoring | Medium |

| 1050 - 1250 | C-N Stretch | Aliphatic Amine | Medium-Strong |

Note: The N-H stretch is often broad due to hydrogen bonding.[7]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples due to its simplicity and minimal sample preparation.[8][9]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it with a lint-free tissue soaked in isopropanol and allow it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.[10]

-

Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.[11]

-

Data Acquisition: Bring the ATR press into contact with the sample to ensure good contact with the crystal.

-

Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with isopropanol to prevent cross-contamination.

Workflow Diagram: ATR-FTIR Analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its identity and structure. For a volatile compound like 1,2-dimethylpiperazine, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an ideal analytical technique.

Predicted EI Mass Spectrum

Nitrogen Rule: The molecular formula of 1,2-dimethylpiperazine is C₆H₁₄N₂. With an even number of nitrogen atoms, the molecular ion (M⁺˙) is expected to have an even mass-to-charge ratio (m/z) of 114.[12]

Fragmentation Pathways: Under EI, the primary fragmentation mechanism for cyclic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom).[13] This process leads to the formation of stable, nitrogen-containing iminium ions.

-

α-cleavage at C2-C3 bond: Loss of a propyl radical (•C₃H₇) from the ring-opened molecular ion could lead to a fragment at m/z 71.

-

α-cleavage at C6-N1 bond: Cleavage adjacent to the N-methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 99.

-

Base Peak: The most stable fragment, and thus the base peak, is often formed by α-cleavage that results in the most substituted iminium ion. For 1,2-dimethylpiperazine, a prominent fragment at m/z 70 is highly probable, resulting from the loss of an ethyl radical followed by a hydrogen rearrangement. A fragment at m/z 57 is also very common for substituted piperazines.[14][15]

Table 4: Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CH₃]⁺ | Loss of methyl radical |

| 70 | [C₄H₈N]⁺ | α-cleavage product |

| 57 | [C₃H₇N]⁺ | α-cleavage product (Probable Base Peak) |

Experimental Protocol: GC-MS Analysis

This protocol is designed for the analysis of a volatile amine using a standard GC-MS system.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile solvent like methanol or dichloromethane.

-

GC Column Selection: Use a column specifically designed for volatile amines, such as a Restek Rtx-Volatile Amine column, to prevent peak tailing and ensure good peak shape.[16]

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 20:1)

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 2 minutes.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 250 °C

-

Ionization Energy: 70 eV

-

Mass Range: Scan from m/z 35 to 300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the analyte. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern. Compare the obtained spectrum with a reference library (if available) or the predicted fragmentation.

Workflow Diagram: GC-MS Analysis

Caption: Workflow for GC-MS analysis.

Conclusion

The comprehensive characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy provides rapid verification of key functional groups (N-H, C-H, C-N). Finally, GC-MS confirms the molecular weight via the molecular ion and provides structural information through predictable α-cleavage fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and structural elucidation of the target molecule, a critical requirement for its use in research and drug development.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methylpiperazine(109-07-9) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. agilent.com [agilent.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Video: Mass Spectrometry of Amines [jove.com]

- 14. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 15. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 16. gcms.cz [gcms.cz]

A Technical Guide to the Physical and Chemical Properties of (2R)-1,2-dimethylpiperazine

Executive Summary

The piperazine moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including its typical water solubility and the presence of two modifiable nitrogen atoms, make it a privileged scaffold in drug design.[1][2] This guide delves into the specific attributes of a chiral derivative, (2R)-1,2-dimethylpiperazine. As researchers increasingly focus on stereochemistry to enhance target specificity and reduce off-target effects, the demand for well-characterized, enantiomerically pure building blocks has grown significantly. This document provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for its application in synthetic chemistry and drug development programs.

Molecular Structure and Identification

This compound is a chiral diamine featuring a piperazine ring substituted with two methyl groups at the C1 and C2 positions. The "(2R)" designation defines the absolute stereochemistry at the C2 chiral center. The molecule exists predominantly in a chair conformation to minimize steric strain.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 25057-77-6 (unspecified stereochemistry) | [3][4] |

| Molecular Formula | C₆H₁₄N₂ | [3][4] |

| Molecular Weight | 114.19 g/mol | [4][5][6] |

| Canonical SMILES | CN1CCN--INVALID-LINK--C |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. While experimental data for this specific enantiomer is limited, properties can be inferred from related dimethylpiperazine isomers and computational models.

| Property | Value (Predicted/Inferred) | Reference |

| Appearance | Colorless to light yellow liquid or low melting solid | [6] |

| Topological Polar Surface Area (TPSA) | 15.27 Ų | [7] |

| LogP (Octanol-Water Partition Coeff.) | -0.09 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Rotatable Bonds | 0 | [7] |

The presence of two nitrogen atoms confers basicity to the molecule. It will have two distinct pKa values, with the secondary amine (N-H) being less basic than the tertiary amine due to the electron-donating effect of the two methyl groups on the latter. These properties are critical for salt formation strategies used to improve the solubility and bioavailability of drug candidates.

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A common strategy involves the use of a chiral precursor, such as (R)-tert-butyl 3-methylpiperazine-1-carboxylate. The synthesis generally proceeds via reductive amination to introduce the N-methyl group, followed by deprotection if necessary.

A patented method describes dissolving (3R)-3-methylpiperazine-1-carboxylate and formaldehyde in a solvent, followed by the addition of a reducing agent like sodium cyanoborohydride.[8] Subsequent removal of the protecting group yields the target compound.[8] Maintaining stereochemical integrity throughout the synthesis is paramount, as the biological activity of a final drug compound is often highly dependent on its absolute stereochemistry.

Caption: General synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the molecule. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral center and the chair conformation. Key signals would include:

-

A doublet for the C2-methyl group.

-

A singlet for the N1-methyl group.

-

A series of multiplets in the 2.0-3.5 ppm range corresponding to the diastereotopic protons of the piperazine ring.

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule, including the two methyl carbons and the four carbons of the piperazine ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 114. The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the piperazine ring, with a characteristic base peak often resulting from a stable fragment.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

N-H stretch: A moderate band around 3300-3500 cm⁻¹.

-

C-H stretch: Strong bands in the 2800-3000 cm⁻¹ region (aliphatic).

-

C-N stretch: Bands in the 1000-1200 cm⁻¹ region.

Experimental Protocol: Structural Confirmation

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

NMR Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer operating at ≥400 MHz.

-

MS Acquisition: Analyze the sample via GC-MS or direct infusion ESI-MS to determine the molecular weight and fragmentation pattern.

-

IR Acquisition: Obtain an IR spectrum using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Data Analysis: Integrate all spectroscopic data to confirm that the chemical shifts, coupling constants, molecular ion, and vibrational frequencies are consistent with the structure of this compound.

Caption: Standard workflow for the analytical characterization of the title compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The secondary amine is readily available for a wide range of chemical transformations, including:

-

N-Alkylation and N-Arylation: To introduce diverse substituents.

-

N-Acylation: To form amides.

-

Reductive Amination: To append larger molecular fragments.

This versatility makes it an invaluable chiral building block. Dimethylpiperazine derivatives are integral to the synthesis of bioactive molecules, including δ-opioid receptor ligands, where the specific stereochemistry is crucial for receptor binding and pharmacological activity.[11] Its incorporation into a drug candidate can improve metabolic stability, enhance solubility, and provide a key vector for interacting with biological targets.[6][12]

Caption: Logical relationship of the chiral scaffold to therapeutic development.

Safety, Handling, and Storage

As with many amines, this compound and its related compounds are considered hazardous. Piperazine derivatives can cause skin and eye irritation or burns and may be harmful if inhaled or swallowed.[13][14][15]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15] Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents, strong acids, and sources of ignition.[14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Disclaimer: This information is a summary. Always consult the specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a valuable chiral building block for medicinal chemists and drug development professionals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides a robust platform for the synthesis of novel, stereochemically pure therapeutic agents. A thorough understanding of its physical, chemical, and spectroscopic properties—as outlined in this guide—is the first step toward unlocking its full potential in the pursuit of next-generation pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. (R)-1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 9. Piperazine, 2,6-dimethyl- [webbook.nist.gov]

- 10. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2,2-Dimethylpiperazine [myskinrecipes.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Chiral Pool Synthesis of (2R)-1,2-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-1,2-Dimethylpiperazine is a valuable chiral building block in medicinal chemistry, frequently incorporated into pharmacologically active agents to enhance potency and selectivity. This guide provides an in-depth, technically-focused protocol for the enantioselective synthesis of this compound, leveraging the principles of chiral pool synthesis. Starting from the readily available and inexpensive amino acid, (R)-alanine, this methodology offers a robust and scalable route to the target molecule. The synthesis involves a four-step sequence: protection of the amine, reduction of the carboxylic acid, cyclization to form the piperazine core, and subsequent N-methylation. Each step is detailed with causal explanations for procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Strategic Value of Chiral Piperazines and Chiral Pool Synthesis

The piperazine motif is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Introducing stereocenters into this scaffold, such as in 1,2-disubstituted piperazines, allows for fine-tuning of pharmacological properties by exploring three-dimensional chemical space.[3] this compound, specifically, serves as a key intermediate for various therapeutic candidates.

Chiral Pool Synthesis is an efficient strategy for producing enantiomerically pure compounds by utilizing readily available, naturally occurring chiral molecules as starting materials.[4][5] Amino acids, sugars, and terpenes are common starting points.[6] This approach is advantageous as it bypasses the need for often complex asymmetric catalysis or chiral resolutions, embedding the desired stereochemistry from the outset.[7] For the synthesis of this compound, (R)-alanine is an ideal chiral precursor, providing the necessary (R)-configured stereocenter at the C2 position of the target piperazine ring.

Synthetic Strategy and Retrosynthetic Analysis

The synthetic plan is designed for efficiency and scalability, beginning with the chiral precursor (R)-alanine. The core logic is to build the piperazine ring from a linear diamine precursor, which itself is derived from the starting amino acid.

Retrosynthetic Analysis: The retrosynthetic pathway disconnects the target molecule back to the starting material, (R)-alanine. The key disconnections are the N-methyl group and the piperazine ring itself, revealing a critical diamine intermediate.

Caption: Retrosynthetic analysis of this compound.

Forward Synthetic Workflow: The synthesis proceeds through four main transformations:

-

Protection & Activation: The amino group of (R)-alanine is protected, and the carboxylic acid is activated for reduction.

-

Reduction: The activated carboxyl group is reduced to a primary alcohol.

-

Cyclization: The resulting amino alcohol is converted into a diamine and cyclized to form the piperazine ring.

-

N-Methylation: The final N-methyl group is installed to yield the target product.

Caption: Forward synthetic workflow from (R)-alanine.

Detailed Experimental Protocol

Step 1: N-Protection of (R)-Alanine

Objective: To protect the primary amine of (R)-alanine as a tert-butyloxycarbonyl (Boc) group, preventing its reaction in subsequent steps and enhancing solubility in organic solvents.

Methodology:

-

Dissolve (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and 1M NaOH solution.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-alanine as a white solid.

Causality: The Boc group is chosen for its stability under reductive conditions and its ease of removal under acidic conditions, providing orthogonal protection. The basic condition (NaOH) is necessary to deprotonate the amino group, enabling its nucleophilic attack on the Boc anhydride.

| Reagent | Molar Eq. | Purpose |

| (R)-Alanine | 1.0 | Chiral Starting Material |

| Di-tert-butyl dicarbonate | 1.1 | Amine Protecting Agent |

| Sodium Hydroxide | 2.0 | Base |

| Dioxane/Water | - | Solvent |

Step 2: Reduction of N-Boc-(R)-alanine to N-Boc-(R)-alaninol

Objective: To selectively reduce the carboxylic acid to a primary alcohol without affecting the Boc protecting group.

Methodology:

-

Dissolve N-Boc-(R)-alanine (1.0 eq) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (IBCF, 1.0 eq) dropwise, maintaining the temperature below -10 °C. Stir for 15 minutes. This forms a mixed anhydride.

-

In a separate flask, suspend sodium borohydride (NaBH₄, 1.5 eq) in THF and add water dropwise until the initial effervescence subsides. Cool this suspension to 0 °C.

-

Add the NaBH₄ suspension to the mixed anhydride solution at -15 °C.

-

Allow the reaction to stir for 2 hours at 0 °C.

-

Quench the reaction by the slow addition of 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(R)-alaninol.

Causality: Direct reduction of a carboxylic acid with NaBH₄ is inefficient. Conversion to a mixed anhydride with isobutyl chloroformate activates the carboxyl group, making it susceptible to reduction by the milder NaBH₄. This avoids the use of stronger reducing agents like LiAlH₄ which could potentially cleave the Boc group.

| Reagent | Molar Eq. | Purpose |

| N-Boc-(R)-alanine | 1.0 | Substrate |

| N-Methylmorpholine | 1.0 | Base |

| Isobutyl chloroformate | 1.0 | Activating Agent |

| Sodium Borohydride | 1.5 | Reducing Agent |

| Tetrahydrofuran (THF) | - | Solvent |

Step 3: Formation of the Piperazine Ring

Objective: To construct the piperazine ring via a two-step process involving the formation of a linear diamine precursor followed by intramolecular cyclization.

Methodology:

-

Mesylation: Dissolve N-Boc-(R)-alaninol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N, 1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at 0 °C.

-

Amination: Add N-benzylamine (2.0 eq) and allow the reaction to warm to room temperature, then heat to reflux for 12 hours.

-

Work-up: Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Debenzylation & Cyclization: Dissolve the crude intermediate in methanol and add Pd/C (10 mol%). Hydrogenate at 50 psi for 24 hours. Filter through Celite and concentrate. The resulting diamine is then cyclized by dissolving in DCM, adding Et₃N (2.2 eq), and p-toluenesulfonyl chloride (TsCl, 1.1 eq) at 0°C, followed by stirring at room temperature for 12 hours to yield (2R)-1-Boc-4-tosyl-2-methylpiperazine.

-

Detosylation: The tosyl group can be removed under standard reductive conditions if the free piperazine is desired at this stage.

Causality: The primary alcohol is converted to a good leaving group (mesylate). Subsequent Sₙ2 displacement with N-benzylamine introduces the second nitrogen atom. The benzyl group serves as a temporary protecting group that can be easily removed by catalytic hydrogenation. The final intramolecular cyclization is promoted by converting the primary amine into a better nucleophile with a base and activating the secondary amine with a tosyl group for ring closure.

Step 4: Deprotection and N-Methylation

Objective: To remove the Boc protecting group and install the final methyl group on the N1 position.

Methodology:

-

Deprotection: Dissolve the Boc-protected piperazine from Step 3 in a solution of 4M HCl in dioxane. Stir at room temperature for 4 hours. Concentrate under reduced pressure to obtain the hydrochloride salt of (2R)-2-methylpiperazine.

-

N-Methylation (Eschweiler-Clarke Reaction): To the crude piperazine salt, add formic acid (5.0 eq) and aqueous formaldehyde (37%, 3.0 eq).[8] Heat the mixture to 90 °C for 6 hours.

-

Work-up: Cool the reaction and basify to pH > 12 with 6M NaOH. Extract the product with DCM (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by distillation or chromatography to yield pure this compound.

Causality: The Boc group is labile to strong acid, providing the free secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for the exhaustive methylation of primary and secondary amines.[9] It uses formaldehyde as the source of the methyl group and formic acid as the reducing agent in a reductive amination process.

| Reagent | Molar Eq. | Purpose |

| (2R)-1-Boc-2-methylpiperazine | 1.0 | Substrate |

| 4M HCl in Dioxane | Excess | Deprotecting Agent |

| Formaldehyde (37% aq.) | 3.0 | Methyl Source |

| Formic Acid | 5.0 | Reducing Agent |

Characterization and Purity Analysis

The final product should be characterized to confirm its identity and enantiomeric purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and diastereomeric purity.

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee%) of the final product. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be developed.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Expected Yield and Purity:

-

Overall Yield: 40-50% over 4 steps.

-

Enantiomeric Excess (ee%): >98%.

Conclusion

This guide outlines a reliable and well-precedented chiral pool synthesis for this compound starting from (R)-alanine. The chosen synthetic route is robust, scalable, and relies on well-understood chemical transformations. By providing detailed, step-by-step protocols and explaining the rationale behind experimental choices, this document serves as a valuable resource for researchers in medicinal and organic chemistry, enabling the efficient production of this important chiral building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. baranlab.org [baranlab.org]

- 7. researchgate.net [researchgate.net]

- 8. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]

- 9. CN101239957A - Synthesis method of N-methylpiperazine - Google Patents [patents.google.com]

A Technical Guide to the Commercial Sourcing and Quality Evaluation of (2R)-1,2-dimethylpiperazine for Pharmaceutical Development

Abstract: (2R)-1,2-dimethylpiperazine is a chiral synthetic building block of increasing importance in medicinal chemistry, particularly in the development of novel therapeutics. Its stereospecific presentation is critical for achieving desired pharmacological activity and minimizing off-target effects. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a framework for its procurement, quality assessment, and handling. It is intended for researchers, chemists, and supply chain professionals in the pharmaceutical and biotechnology industries who require high-purity, stereochemically-defined intermediates for their discovery and development pipelines.

Introduction: The Strategic Importance of this compound

The piperazine ring is a privileged scaffold in drug design, appearing in numerous FDA-approved drugs.[1][2][3] Its ability to engage in multiple hydrogen bonding interactions and its favorable physicochemical properties make it a versatile component for optimizing a molecule's solubility, permeability, and target engagement. The introduction of chirality, as seen in this compound, adds a layer of structural sophistication, enabling precise three-dimensional orientation of pharmacophoric groups.

The methyl groups at the C2 and N1 positions of the piperazine core in the (2R) configuration are instrumental in creating specific steric and electronic environments. This defined stereochemistry is crucial for selective interaction with biological targets, a cornerstone of modern drug development. As such, securing a reliable source of enantiomerically pure this compound is a critical first step in any research program utilizing this synthon. This guide will navigate the complexities of sourcing this key intermediate, from identifying reputable suppliers to implementing robust in-house quality control.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers who specialize in building blocks for research and development. Availability spans from small research quantities (grams) to potential scale-up batches (kilograms), though larger quantities often require custom synthesis inquiries. A critical point of distinction is the specific form of the compound offered; both the free base (CAS 623586-02-7) and its dihydrochloride salt (CAS 1152110-23-0) are commercially available.[4][5] The salt form often provides enhanced stability and easier handling as a solid, while the free base is a liquid.

The following table summarizes a selection of commercial suppliers. It is important to note that catalog listings, purity, and availability are subject to change, and direct inquiry is always recommended.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| AChemBlock | This compound | 623586-02-7 | 97% | Free Base (liquid) |

| AChemBlock | (R)-1,2-dimethylpiperazine dihydrochloride | 1152110-23-0 | 97% | Dihydrochloride Salt |

| ChemScene | 1,2-Dimethylpiperazine | 25057-77-6 (racemic) | ≥98% | Free Base (liquid) |

| Santa Cruz Biotechnology | 1,2-Dimethylpiperazine | 25057-77-6 (racemic) | - | Free Base |

| Simson Pharma Limited | 1,2-Dimethylpiperazine | 25057-77-6 (racemic) | - | Not specified |

| Biosynce | 1,2-Dimethylpiperazine | 25057-77-6 (racemic) | - | Not specified |

Note: Several suppliers list the racemic mixture (CAS 25057-77-6).[6][7][8] For chiral applications, it is imperative to specifically source the (2R)-enantiomer (CAS 623586-02-7).

A Framework for Supplier and Material Qualification

Sourcing a chiral intermediate goes beyond simply placing an order. A rigorous qualification process is necessary to ensure the material's identity, purity, and stereochemical integrity, thereby safeguarding the validity of subsequent research. The causality behind this is simple: impurities or an incorrect enantiomeric form can lead to failed experiments, misleading biological data, and significant delays in a drug development program.

The Supplier Qualification Workflow

A systematic approach to qualifying a new supplier for this compound is essential. This involves a multi-step process from initial screening to final batch acceptance.

Caption: Workflow for qualifying a new supplier of this compound.

Essential Documentation: The Certificate of Analysis (CoA)

The CoA is the primary document attesting to a specific batch's quality. Do not just file it; analyze it. Key parameters to scrutinize include:

-

Identity: Confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.

-

Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity level of ≥97% is common for commercially available grades.[4]

-

Enantiomeric Excess (e.e.) or Enantiomeric Purity: This is the most critical parameter for a chiral compound. It should be determined by a chiral chromatography method (GC or HPLC). For most pharmaceutical applications, an e.e. of >99% is required.

-

Water Content: Often measured by Karl Fischer titration. Excess water can affect reaction stoichiometry.

-

Residual Solvents: Analysis by headspace GC is standard practice to identify and quantify any solvents remaining from the synthesis and purification process.

Mandatory In-House Quality Control Protocols

Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of good laboratory practice (GLP) and current good manufacturing practice (cGMP). The following protocols provide a baseline for the in-house QC of a newly acquired batch of this compound.

Protocol 1: Identity and Purity by GC-MS

This protocol confirms the material's identity via its mass-to-charge ratio and fragmentation pattern, while simultaneously assessing its chemical purity.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.

-

Instrumentation:

-

GC Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector at 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 250.

-

-

Analysis:

-

Inject 1 µL of the sample solution.

-

Expected Result (Identity): The primary peak should exhibit a molecular ion [M]⁺ at m/z = 114.19.[4] Key fragments corresponding to the loss of methyl and ethyl groups should be observed.

-

Expected Result (Purity): The peak area of the main component should be ≥97% of the total integrated peak area.

-

Protocol 2: Enantiomeric Purity by Chiral HPLC

This is the definitive test to confirm the stereochemical integrity of the material. The choice of chiral stationary phase (CSP) is critical. For chiral amines like piperazine derivatives, columns based on polysaccharide derivatives (e.g., amylose or cellulose) are often effective.

-

Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

-

Instrumentation:

-

HPLC System: Standard HPLC with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC). The selection may require initial screening.

-

Mobile Phase: A mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% DEA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at 210-220 nm.

-

-

Analysis:

-

Inject 5-10 µL of the sample solution.

-

Expected Result: A single major peak should be observed corresponding to the (2R)-enantiomer. To confirm peak identity, a small sample of the racemic material (1,2-dimethylpiperazine, CAS 25057-77-6) should be injected under the same conditions to establish the retention times of both the (2R) and (2S) enantiomers.

-

Calculation: Enantiomeric Excess (% e.e.) = [((Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak))] x 100. The result should be >99%.

-

Internal QC Decision Workflow

The data from these analyses drive the decision to accept or reject the material.

Caption: Internal quality control workflow for incoming material acceptance.

Handling and Storage

This compound, particularly in its free base form, is a colorless liquid that should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may be harmful if swallowed and can cause respiratory irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Supplier recommendations often suggest storage at 0-8 °C to minimize volatility and potential degradation over long periods.[4]

-

Inert Atmosphere: For long-term storage or for use in moisture-sensitive reactions, blanketing the container with an inert gas like argon or nitrogen is advisable to prevent oxidation and absorption of atmospheric moisture and carbon dioxide.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the meticulous sourcing and qualification of the material. By establishing a robust supplier evaluation process, implementing orthogonal in-house analytical controls for identity, purity, and enantiomeric excess, and adhering to proper handling protocols, researchers can ensure the integrity of their starting materials. This diligence forms the foundation of reproducible science and accelerates the path toward the development of novel, effective therapeutics.

References

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97% | CAS: 623586-02-7 | AChemBlock [achemblock.com]

- 5. This compound dihydrochloride 97% | CAS: 1152110-23-0 | AChemBlock [achemblock.com]

- 6. chemscene.com [chemscene.com]

- 7. biosynce.com [biosynce.com]

- 8. scbt.com [scbt.com]

A Comprehensive Technical Guide to the Safe Handling of (2R)-1,2-dimethylpiperazine

Foreword: Navigating Data Gaps with Scientific Prudence

This guide is therefore constructed upon a foundation of scientific prudence, extrapolating from the known hazards of the broader piperazine and dimethylpiperazine families. The protocols and recommendations herein are designed to establish a robust framework for safety, acknowledging that in the absence of specific data, a conservative approach based on analogous compounds is the most responsible course of action. This document serves as a testament to the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring that researchers can work with confidence and security.

Section 1: Chemical and Physical Identity

(2R)-1,2-dimethylpiperazine belongs to the class of cyclic diamines known as piperazines. The presence of two methyl groups on the piperazine ring influences its physical properties and reactivity. While specific experimental data for this isomer is limited, we can infer its general characteristics from related compounds.

Table 1: Physicochemical Properties of Dimethylpiperazine Isomers and Related Compounds

| Property | This compound (Predicted/Inferred) | 2,5-dimethylpiperazine[1] | 2,6-dimethylpiperazine[2] | N,N'-Dimethylpiperazine[3] |

| Molecular Formula | C₆H₁₄N₂[4] | C₆H₁₄N₂[1] | C₆H₁₄N₂ | C₆H₁₄N₂ |

| Molecular Weight | 114.19 g/mol [4] | 114.19 g/mol [1] | 114.19 g/mol | 114.19 g/mol |

| Appearance | Likely a low melting solid or liquid[5] | Solid | Solid | Liquid |

| Boiling Point | Not specified | 162 °C[2] | Not specified | 131 - 132 °C |

| Melting Point | Not specified | 108 - 113 °C[2] | 108 - 113 °C | -1 °C |

| Flash Point | Expected to be flammable | 44 °C[2] | 44 °C | 18 °C[3] |

| Solubility | Expected to be soluble in water and organic solvents[5] | Soluble | Soluble | Soluble |

The chirality of this compound does not significantly alter its fundamental chemical hazards compared to its racemate or other dimethylated isomers. However, its biological activity and metabolic profile could be distinct, a critical consideration in drug development.

Section 2: Hazard Identification and Risk Assessment

Based on the safety data sheets (SDS) of analogous dimethylpiperazines, this compound should be treated as a hazardous substance with the following potential risks:

-

Flammability: Dimethylpiperazine isomers are flammable solids or liquids.[2][3][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

-

Corrosivity: These compounds are known to cause severe skin burns and eye damage.[2][6][7] Contact can lead to serious, irreversible tissue damage.

-

Toxicity: Piperazines can be toxic if swallowed, inhaled, or absorbed through the skin.[1] They may cause irritation to the respiratory system.[8][9]

-

Sensitization: There is a potential for allergic skin reactions and, in some cases, respiratory sensitization.[6][10]

Logical Flow for Risk Assessment

References

- 1. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. aksci.com [aksci.com]

- 10. benchchem.com [benchchem.com]

The Ascendancy of (2R)-1,2-Dimethylpiperazine: A Chiral Scaffold in Modern Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and versatile synthetic handles. Among its myriad derivatives, chiral substituted piperazines have garnered significant attention for their ability to introduce stereochemical complexity and refine biological activity. This guide focuses on the unique applications of (2R)-1,2-dimethylpiperazine , a chiral building block whose strategic deployment has led to the development of potent and selective therapeutic agents and has shown promise in the realm of asymmetric catalysis.

This technical guide, intended for researchers and professionals in drug development, will delve into the synthesis, applications, and mechanistic underpinnings of this compound's utility. We will explore its role in the construction of complex bioactive molecules, its potential as a chiral auxiliary and organocatalyst, and provide detailed experimental insights to facilitate its practical application in the laboratory.

The Strategic Advantage of Chirality: An Introduction to this compound

The introduction of a methyl group at the C2 position of the piperazine ring in a specific stereochemical orientation—the (R) configuration—imparts a unique three-dimensional architecture. This defined stereochemistry is crucial for establishing specific interactions with biological targets, such as enzymes and receptors, leading to enhanced potency and selectivity. The additional N-methylation at the 1-position further modulates the compound's basicity, lipophilicity, and conformational flexibility, making this compound a finely tunable component in drug design.

Synthesis of this compound: A Practical Approach

The enantioselective synthesis of this compound is a critical first step for its application. While several methods for the synthesis of chiral piperazines exist, a common and effective strategy involves the use of chiral pool starting materials or asymmetric synthesis methodologies. A representative synthetic approach is outlined below, starting from a protected 2-methylpiperazine precursor.

Experimental Protocol: Synthesis of this compound

This multi-step synthesis starts with the commercially available 4-N-Boc-2-methylpiperazine and proceeds through a reductive amination followed by deprotection.

Step 1: Reductive Amination of 4-N-Boc-2-methylpiperazine [1]

-

To a solution of 4-N-Boc-2-methylpiperazine (1 equivalent) in methanol, add acetic acid to adjust the pH to approximately 6.

-

Add formaldehyde (1.2 equivalents, 37% solution in water) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 30°C.

-

Continue stirring at room temperature for 10 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the gas evolution ceases.

-

Make the solution basic (pH > 10) with the addition of 2 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-1,2-dimethylpiperazine.

Step 2: Deprotection of N-Boc-1,2-dimethylpiperazine [1]

-

Dissolve the crude N-Boc-1,2-dimethylpiperazine in dichloromethane.

-

Add trifluoroacetic acid (5 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

-

Basify the aqueous layer to pH > 12 with 4 M NaOH.

-

Extract the product with dichloromethane (4 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

Further purification can be achieved by distillation under reduced pressure.

Figure 1: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The rigid, chiral scaffold of this compound makes it an invaluable building block in the design of small molecule therapeutics. Its incorporation can lead to improved target affinity, selectivity, and pharmacokinetic properties.

As a Key Component of Receptor Ligands

The stereochemistry of this compound plays a pivotal role in its application for synthesizing ligands that target specific receptor subtypes.

-

Nicotinic Acetylcholine Receptors (nAChRs): Derivatives of this compound have been synthesized and evaluated as ligands for nAChRs. The chirality introduced by the 2-methyl group can significantly influence the binding affinity and functional activity at different nAChR subtypes. For instance, in the synthesis of certain aryl piperazinium compounds, the (2R) configuration has been shown to be crucial for achieving selectivity for the α7 nAChR subtype.

-

Causality: The defined stereocenter of this compound allows for precise positioning of substituents within the receptor's binding pocket, leading to specific hydrogen bonding, hydrophobic, or electrostatic interactions that are not possible with the corresponding (S)-enantiomer or the achiral analog.

-

In the Development of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The piperazine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a key interaction point with the hinge region of the kinase domain. The use of this compound can introduce chirality that can be exploited to achieve greater potency and selectivity. While direct examples of approved drugs are limited, the exploration of chiral piperazines in this space is an active area of research. For instance, the structural motif of 2,6-dimethylpiperazine has been identified as a core for allosteric inhibitors of Carbamoyl Phosphate Synthetase 1 (CPS1), a target in certain cancers. This suggests the potential for exploring this compound in similar allosteric inhibitor designs.

This compound in Asymmetric Catalysis: An Emerging Frontier

While the use of this compound in medicinal chemistry is more established, its potential as a chiral ligand or organocatalyst in asymmetric synthesis is an area of growing interest. Chiral piperazines, in general, have been utilized as catalysts in various asymmetric transformations, including Michael additions and aldol reactions.

The structural features of this compound, namely the presence of two basic nitrogen atoms and a defined stereocenter, make it a promising candidate for a chiral ligand in metal-catalyzed reactions or as a bifunctional organocatalyst.

Potential Applications as a Chiral Ligand

This compound can act as a bidentate ligand, coordinating to a metal center to create a chiral environment. This chiral metal complex can then catalyze a variety of asymmetric transformations, such as:

-

Asymmetric Hydrogenation: The chiral ligand can direct the enantioselective addition of hydrogen to a prochiral olefin or ketone.

-

Asymmetric Allylic Alkylation: The chiral complex can control the stereochemical outcome of the nucleophilic attack on an allylic substrate.

Figure 2: Conceptual workflow for the application of this compound as a chiral ligand.

As a Potential Organocatalyst

In the absence of a metal, this compound can function as a chiral amine organocatalyst. The two nitrogen atoms can act as a Brønsted base and a Lewis base, respectively, to activate the substrates and control the stereochemistry of the reaction. Potential applications include:

-

Enamine Catalysis: Reaction with a carbonyl compound can form a chiral enamine intermediate, which can then undergo enantioselective reactions with electrophiles.

-